molecular formula C20H17N5O6S2 B2814691 Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 389072-66-6

Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2814691
CAS No.: 389072-66-6
M. Wt: 487.51
InChI Key: RJACLEOUYPIWOH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound known for its unique chemical structure, which includes a thiadiazole ring, an ester group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 5-(3-nitrobenzamido)-1,3,4-thiadiazole: : Starting from 3-nitrobenzoic acid, this intermediate is formed through a series of reactions including amidation and cyclization with thiosemicarbazide under acidic conditions.

  • Formation of Ethyl 4-(2-(2-mercaptoacetamido)benzoate): : This step involves the esterification of 4-(2-aminoacetyl)benzoic acid with ethanol in the presence of a catalyst like sulfuric acid.

  • Final Coupling Reaction: : The intermediate 5-(3-nitrobenzamido)-1,3,4-thiadiazole is reacted with Ethyl 4-(2-(2-mercaptoacetamido)benzoate) under alkaline conditions to form the final compound, Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.

Industrial Production Methods

Industrial production of this compound would typically involve optimization of these synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts would be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the sulfur atom within the thiadiazole ring.

  • Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amide or ester functionalities.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

  • Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted amides or esters.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can serve as a building block for more complex molecules due to its functional groups.

Biology

The compound could be explored for its biological activity, especially given the presence of the nitro group and thiadiazole ring, which are often associated with antimicrobial and anti-inflammatory properties.

Medicine

Industry

Used in the development of novel materials, including polymers with specific electronic or optical properties, due to the presence of the ester and amide functionalities.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action would depend on the biological target it interacts with. Generally, compounds with similar structures may inhibit enzyme activity by binding to the active site or altering the enzyme's configuration. Pathways involved could include inhibition of DNA synthesis or interference with cell wall synthesis in microbes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-(acetylamino)benzoate): : Similar ester and amide functionalities but lacks the thiadiazole ring.

  • 3-nitrobenzamido derivatives: : Various compounds with nitrobenzamido groups but different heterocyclic rings.

Uniqueness

Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to the presence of the thiadiazole ring, which imparts specific electronic and steric properties, potentially leading to unique biological and material applications.

This compound offers a fascinating glimpse into the world of complex synthetic chemicals with potential wide-ranging applications in science and industry. If there’s any aspect you’d like to dive deeper into, just let me know.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O6S2/c1-2-31-18(28)12-6-8-14(9-7-12)21-16(26)11-32-20-24-23-19(33-20)22-17(27)13-4-3-5-15(10-13)25(29)30/h3-10H,2,11H2,1H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJACLEOUYPIWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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